molecular formula C10H14N2O2 B3155211 2-Cyclohexyl-1H-imidazol-4-carboxylic acid CAS No. 794495-36-6

2-Cyclohexyl-1H-imidazol-4-carboxylic acid

Cat. No.: B3155211
CAS No.: 794495-36-6
M. Wt: 194.23 g/mol
InChI Key: QFUKYCJXSLQMDE-UHFFFAOYSA-N
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Description

“2-cyclohexyl-1H-imidazole-4-carboxylic acid” is an imidazole derivative that contains an imidazole group and a carboxylate group . It has been widely utilized to generate different types of coordination polymers . The molecular formula of this compound is C10H14N2O2 and it has a molecular weight of 194.23 .


Synthesis Analysis

The synthesis of imidazoles, including “2-cyclohexyl-1H-imidazole-4-carboxylic acid”, has been a topic of significant research . Various methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods often involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of benzimidates and 2H-azirines .


Molecular Structure Analysis

The molecular structure of “2-cyclohexyl-1H-imidazole-4-carboxylic acid” consists of an imidazole ring attached to a carboxylic acid group and a cyclohexyl group . The imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including “2-cyclohexyl-1H-imidazole-4-carboxylic acid”, have been found to participate in a variety of chemical reactions . These include reactions with amido-nitriles to form disubstituted imidazoles . They also show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

“2-cyclohexyl-1H-imidazole-4-carboxylic acid” is a solid compound . Its molecular formula is C10H14N2O2 and it has a molecular weight of 194.23 .

Scientific Research Applications

Catalytic Applications in Ruthenium-Arene Catalysts

2-Cyclohexyl-1H-imidazole-4-carboxylic acid derivatives, particularly imidazol(in)ium-2-carboxylates, have been utilized as precursors for N-heterocyclic carbenes (NHCs) in ruthenium-arene catalysts. These catalysts are effective in olefin metathesis and cyclopropanation reactions. Studies have shown that these carboxylates, when combined with [RuCl2(p-cymene)]2, exhibit significant activity in visible light-induced ring-opening metathesis polymerization and cyclopropanation of styrene, demonstrating their potential in catalytic applications (Tudose, Demonceau, & Delaude, 2006).

Fungicidal Activity

The synthesis of triorganotin carboxylates using derivatives of 1H-imidazole-4-carboxylic acid has shown promising results in fungicidal applications. These complexes, synthesized from reactions with tricyclohexyltin hydroxide and fenbutatin oxide, exhibited broad-spectrum fungicidal activities. This indicates the potential of 1H-imidazole-4-carboxylic acid derivatives in agricultural applications (Mao et al., 2015).

Synthesis of NS5A Inhibitors

1H-4-substituted imidazoles, synthesized from reactions involving 2-cyclohexyl-1H-imidazole-4-carboxylic acid, are key building blocks in the production of NS5A inhibitors, such as daclatasvir. High-temperature/high-pressure continuous flow synthesis of these imidazoles demonstrates the potential for efficient and environmentally friendly production of important pharmaceuticals (Carneiro et al., 2015).

Coordination Chemistry and Metal Complexes

1H-imidazole-4-carboxylic acid derivatives have been used extensively in coordination chemistry, forming chelate complexes with various metal ions. These complexes are characterized using various techniques, including FTIR, LC-Mass, and NMR, and show diverse coordination geometries and potential applications in materials science (Al-Daffay & Al‐Hamdani, 2022).

Photoluminescence and Electrochemical Properties

Coordination polymers formed from imidazole-based carboxylates exhibit interesting photoluminescence and electrochemical properties. These properties are significant for potential applications in semiconductive materials and photocatalytic degradation processes (Cui et al., 2017).

Future Directions

The future directions for “2-cyclohexyl-1H-imidazole-4-carboxylic acid” and other imidazole derivatives are likely to involve further exploration of their chemical and biological properties . This includes the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, due to their wide range of applications .

Properties

IUPAC Name

2-cyclohexyl-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUKYCJXSLQMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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